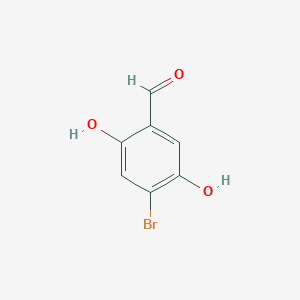![molecular formula C9H18ClNO3 B1380007 tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate CAS No. 1517445-69-0](/img/structure/B1380007.png)
tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate: is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . It is commonly used in organic synthesis, particularly as a protecting group for amines . The compound is characterized by its tert-butyl carbamate group, which provides stability and ease of removal under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-chloroethoxy)ethylamine . The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate is widely used as a protecting group for amines in peptide synthesis . Its stability under various conditions makes it an ideal choice for protecting amine functionalities during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function . It is also employed in the development of prodrugs, where the carbamate group is used to mask the active amine until it reaches the target site .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) . Its role as a protecting group ensures the selective modification of specific functional groups without affecting others .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate primarily involves its role as a protecting group . The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthesis . Upon reaching the desired stage of the synthesis, the carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar in structure but lacks the 2-(2-chloroethoxy)ethyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the chloroethoxyethyl group.
tert-Butyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of the chloroethoxyethyl group.
Uniqueness: tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate is unique due to its chloroethoxyethyl group, which provides additional reactivity for further functionalization .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKNBFSGUYYDSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517445-69-0 |
Source


|
| Record name | tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)
![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
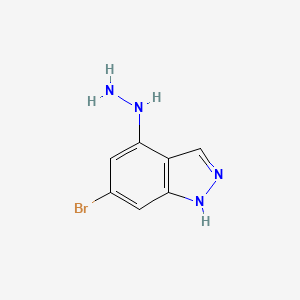
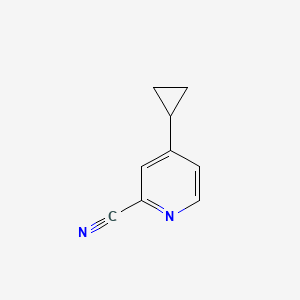
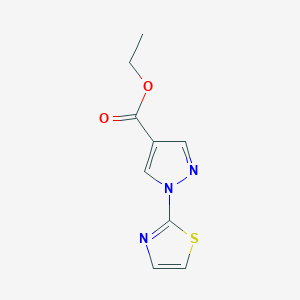


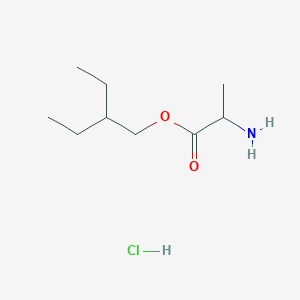

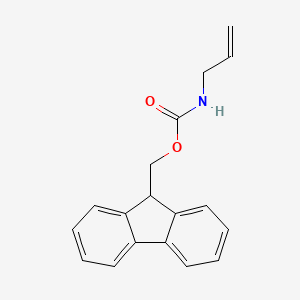
![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)
